Propylparaben-Natrium

Übersicht

Beschreibung

Propylparaben-Natrium: ist das Natriumsalz von Propylparaben, einer Verbindung, die in verschiedenen Industrien, darunter Kosmetik, Pharmazie und Lebensmittel, als Konservierungsmittel weit verbreitet ist. Es ist bekannt für seine wirksamen antimikrobiellen Eigenschaften, die dazu beitragen, die Haltbarkeit von Produkten zu verlängern, indem sie das Wachstum von Pilzen, Bakterien und Hefen hemmen .

Wissenschaftliche Forschungsanwendungen

Propylparaben-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Standardkonservierungsmittel in verschiedenen chemischen Formulierungen verwendet.

Biologie: In mikrobiologischen Studien eingesetzt, um mikrobielles Wachstum zu hemmen.

Medizin: In pharmazeutischen Formulierungen verwendet, um die Haltbarkeit von Medikamenten zu verlängern.

Industrie: Häufig in Kosmetika und Körperpflegeprodukten als Konservierungsmittel verwendet.

Wirkmechanismus

This compound übt seine antimikrobiellen Wirkungen aus, indem es Membrantransportprozesse stört oder die Synthese von DNA, RNA und wichtigen Enzymen wie ATPasen und Phosphotransferasen in bakteriellen Arten hemmt . Diese Störung verhindert das Wachstum und die Vermehrung von Mikroben und bewahrt so das Produkt.

Wirkmechanismus

- Its primary role is to inhibit microbial growth and extend the shelf life of products such as cosmetics, medications, and food .

- This interaction disrupts microbial enzymes, preventing their normal function and inhibiting growth .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

Propylparaben sodium plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. One of the primary interactions is with microbial cell membranes, where propylparaben sodium disrupts the integrity of the membrane, leading to cell lysis and death. Additionally, propylparaben sodium can inhibit the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial efficacy .

Cellular Effects

Propylparaben sodium affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity and inhibits enzyme activity, leading to cell death. In mammalian cells, propylparaben sodium has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of propylparaben sodium involves its interaction with microbial cell membranes and enzymes. Propylparaben sodium binds to the lipid bilayer of microbial cell membranes, disrupting their structure and causing leakage of cellular contents. Additionally, it can inhibit the activity of enzymes involved in microbial metabolism, such as those in the glycolytic pathway, leading to a decrease in energy production and cell death. In mammalian cells, propylparaben sodium can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propylparaben sodium can change over time. The compound is relatively stable, but its antimicrobial efficacy may decrease over extended periods due to degradation or interaction with other components in the formulation. Long-term exposure to propylparaben sodium in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of propylparaben sodium vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, propylparaben sodium can exhibit toxic or adverse effects, such as reduced sperm count and motility in rats. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations .

Metabolic Pathways

Propylparaben sodium is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, such as those in the glycolytic pathway. This interaction can lead to changes in metabolic flux and metabolite levels, ultimately resulting in the inhibition of microbial growth. In mammalian cells, propylparaben sodium can also affect metabolic pathways related to steroidogenesis and energy production .

Transport and Distribution

Within cells and tissues, propylparaben sodium is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of propylparaben sodium can influence its antimicrobial efficacy and potential effects on cellular function .

Subcellular Localization

Propylparaben sodium’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, propylparaben sodium may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Propylparaben-Natrium wird typischerweise durch Veresterung von p-Hydroxybenzoesäure mit Propanol synthetisiert. Diese Reaktion wird oft von einer Säure wie Schwefelsäure katalysiert, die die Entfernung von Wasser erleichtert, das während des Prozesses gebildet wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die Neutralisation von Propylparaben mit Natriumhydroxid. Der Prozess beinhaltet das Auflösen von Propylparaben in einem geeigneten Lösungsmittel, das Hinzufügen von Natriumhydroxid und anschließendem Verdampfen des Lösungsmittels, um das Natriumsalz zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Propylparaben-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Bildung von Estern durch Reaktion mit Alkoholen.

Hydrolyse: Abbau zu p-Hydroxybenzoesäure und Propanol in Gegenwart von Wasser.

Oxidation und Reduktion: Obwohl weniger verbreitet, kann es unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Veresterung: Schwefelsäure als Katalysator.

Hydrolyse: Saure oder basische Bedingungen.

Oxidation und Reduktion: Spezifische Oxidations- oder Reduktionsmittel.

Hauptprodukte, die gebildet werden:

Hydrolyse: p-Hydroxybenzoesäure und Propanol.

Veresterung: Verschiedene Ester, abhängig von dem verwendeten Alkohol.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Methylparaben

- Ethylparaben

- Butylparaben

- Heptylparaben

Vergleich: Propylparaben-Natrium ist einzigartig aufgrund seines Gleichgewichts zwischen antimikrobieller Wirksamkeit und Löslichkeit. Während Methylparaben und Ethylparaben wasserlöslicher sind, bietet Propylparaben ein breiteres Spektrum an antimikrobieller Aktivität. Butylparaben und Heptylparaben hingegen haben eine höhere antimikrobielle Aktivität, aber eine geringere Löslichkeit .

This compound zeichnet sich durch seine effektiven Konservierungseigenschaften in verschiedenen Anwendungen aus und ist damit eine vielseitige und wertvolle Verbindung in zahlreichen Industrien.

Biologische Aktivität

Introduction

Propylparaben sodium, a sodium salt of propylparaben, is widely utilized as an antimicrobial preservative in various products, including food, cosmetics, and pharmaceuticals. This compound is known for its stability and efficacy against a broad spectrum of microorganisms. Understanding its biological activity is crucial for assessing its safety and effectiveness in consumer products.

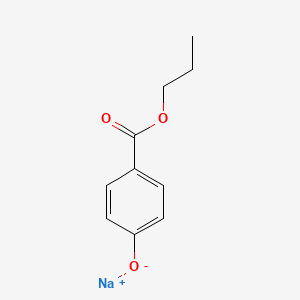

- Chemical Formula : C10H11NaO3

- Molecular Weight : 202.18 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water, which facilitates its application in aqueous formulations.

Propylparaben sodium exhibits its antimicrobial properties primarily through the disruption of microbial cell membranes. It interferes with cellular processes, leading to cell lysis and death. The compound is rapidly absorbed through the gastrointestinal tract and skin, where it is hydrolyzed to p-hydroxybenzoic acid (pHBA) and subsequently conjugated for excretion via urine .

Metabolism

The metabolism of propylparaben involves two main pathways:

- Hydrolysis : Conversion to p-hydroxybenzoic acid.

- Conjugation : Formation of various metabolites that are rapidly excreted .

Absorption and Excretion

Studies indicate that after topical application, approximately 50% of propylparaben is metabolized within the skin, with minimal residual amounts remaining . Ingestion leads to rapid absorption and subsequent urinary excretion of metabolites, indicating no significant accumulation in human tissues .

Antimicrobial Efficacy

Propylparaben sodium demonstrates effective antimicrobial activity against a variety of pathogens:

- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Particularly potent against molds such as Penicillium and Trichothecium roseum, making it valuable in food preservation .

Table 1: Antimicrobial Spectrum of Propylparaben Sodium

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | High |

| Penicillium spp. | Very High |

| Trichothecium roseum | Very High |

Case Studies

- Food Preservation : A study demonstrated that combining plasma-activated water with propylparaben sodium significantly enhanced its antimicrobial efficacy for sanitizing fresh produce, effectively reducing microbial load .

- Cosmetic Applications : In cosmetic formulations, propylparaben sodium has shown effectiveness in preventing microbial contamination without compromising product stability or safety .

Safety Assessment

The safety profile of propylparaben sodium has been extensively reviewed:

- Toxicity : It exhibits low acute toxicity with no observed adverse effects at high doses (NOAEL > 5500 mg/kg) in animal studies .

- Irritation Potential : Mild skin irritation may occur, particularly in sensitized individuals or when applied to damaged skin .

- Endocrine Activity : Some studies have raised concerns regarding potential endocrine-disrupting effects; however, comprehensive reviews indicate that propylparaben does not exhibit significant hormonal activity at typical exposure levels .

Eigenschaften

IUPAC Name |

sodium;4-propoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMINYBUNCWGER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-13-3 (Parent) | |

| Record name | Propylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042348 | |

| Record name | Propylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35285-69-9 | |

| Record name | Propylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-propoxycarbonylphenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625NNB0G9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.